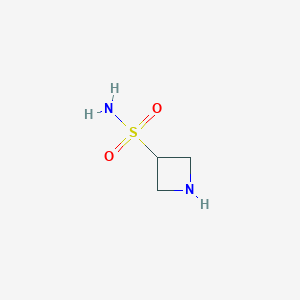

Azetidine-3-sulfonamide

Vue d'ensemble

Description

Azetidine-3-sulfonamide is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azetidine-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of azetidine with sulfonyl chlorides under basic conditions. Another method includes the use of sulfonyl azides in the presence of a catalyst to facilitate the formation of the sulfonamide group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonyl derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted azetidine derivatives.

Applications De Recherche Scientifique

Azetidine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: This compound is utilized in the development of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of azetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the azetidine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.

Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.

Piperidine: A six-membered nitrogen-containing ring commonly found in many pharmaceuticals.

Uniqueness: Azetidine-3-sulfonamide is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable scaffold for the development of novel compounds with unique biological and chemical properties.

Activité Biologique

Azetidine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of azetidines, which are four-membered heterocycles. The sulfonamide group contributes to its pharmacological properties, influencing solubility and interaction with biological targets.

Antimicrobial Activity

This compound derivatives have demonstrated notable antimicrobial properties. Studies indicate that compounds with the azetidine structure exhibit activity against various bacterial strains. For instance, a study comparing azetidinones revealed that these compounds showed superior antibacterial activity compared to traditional sulfonamides like sulfadiazine and sulfisoxazole .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

| Sulfadiazine | Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

Recent research has shown that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231) and colon cancer cells (HCT-116) at low micromolar concentrations .

Case Study: Inhibition of STAT3 Pathway

Azetidine derivatives were evaluated for their ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancers. The most potent analogs showed IC50 values below 1 µM in cell-free assays, although cellular activity was less pronounced due to poor membrane permeability .

Table 2: Anticancer Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.77 |

| This compound | HCT-116 | 0.52 |

| Control (STAT3 inhibitor) | MDA-MB-231 | 0.5 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For example:

- Substituents on the sulfonamide group can enhance antimicrobial potency.

- Changes in the azetidine ring can affect the compound's ability to penetrate cell membranes and interact with target proteins.

Analyse Des Réactions Chimiques

Radical-Mediated Cyclization Reactions

Azetidine-3-sulfonamide derivatives are accessible via radical strain-release photocatalysis. This method leverages triplet energy transfer (EnT) from a photosensitizer (PS) to sulfonyl imine precursors, inducing homolytic cleavage of the nitrogen–sulfur bond. Key steps include:

-

Radical generation : The PS (e.g., triazine-based catalysts) promotes homolytic cleavage of sulfonyl imines, forming sulfonyl (RSO₂- ) and iminyl (R₂N- ) radicals .

-

Ring closure : The sulfonyl radical undergoes C–H insertion at the γ-position of allylic boronates (ABB), followed by radical–radical coupling with the iminyl species to yield azetidine-3-sulfonamides .

Reaction conditions and outcomes :

| Parameter | Details |

|---|---|

| Catalyst | Triazine-based PS (0.25 mol%) |

| Solvent | Dichloromethane |

| Yield range | 65–91% (dependent on substituents) |

| Selectivity | High for azetidine over byproducts (e.g., pyrrolidines) |

This method tolerates acid-sensitive and sterically demanding substrates, enabling access to derivatives of celecoxib and naproxen .

Electrochemical Oxidative Coupling

Electrochemical methods enable functionalization of this compound’s sulfonamide group. In a two-step mechanism:

-

Disulfide formation : Thiols are oxidized to disulfides at the anode .

-

Aminium radical coupling : The amine moiety of this compound is oxidized to an aminium radical cation, which reacts with disulfides to form sulfenamides. Subsequent oxidation yields sulfonamides .

Key evidence :

-

Radical scavengers (e.g., TEMPO) suppress sulfonamide formation, confirming radical intermediates .

-

Isolated sulfenamide intermediates convert to sulfonamides under electrochemical conditions .

Lewis Acid-Catalyzed Aminolysis

La(OTf)₃ catalyzes intramolecular aminolysis of cis-3,4-epoxy amines to synthesize azetidine-3-sulfonamides. The reaction proceeds via:

-

Epoxide activation : La³⁺ coordinates the epoxy oxygen, enhancing electrophilicity .

-

Regioselective ring-opening : The sulfonamide nitrogen attacks the C3 position of the epoxide, forming the azetidine ring .

Optimized conditions :

| Parameter | Details |

|---|---|

| Catalyst loading | 5 mol% La(OTf)₃ |

| Solvent | Dichloroethane (0.2 M) |

| Temperature | Reflux |

| Yield range | 72–89% |

This method preserves acid-sensitive functional groups (e.g., tert-butyl carbamates) .

Three-Component Radical Cascade Reactions

This compound derivatives engage in three-component reactions with allylic boronates and SOMOphiles (e.g., SCF₃ donors). The sulfonyl radical intermediate (generated via EnT) undergoes:

-

C–H insertion at the allylic boronate.

-

Radical-polar crossover with SOMOphiles to install functional groups (e.g., SCF₃) .

Notable example :

Propriétés

IUPAC Name |

azetidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c4-8(6,7)3-1-5-2-3/h3,5H,1-2H2,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZXQNQIPMKXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.